Home > Products > Screening Compounds P119091 > Bortezomib Pinanediol Ester
Bortezomib Pinanediol Ester -

Bortezomib Pinanediol Ester

Catalog Number: EVT-13547376
CAS Number:
Molecular Formula: C29H39BN4O4
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bortezomib Pinanediol Ester is a derivative of bortezomib, a first-in-class proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. Bortezomib itself is a dipeptide boronic acid that selectively inhibits the 26S proteasome, a complex responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including apoptosis and cell cycle progression. The pinanediol ester form enhances its pharmacological properties and stability, making it a subject of interest in medicinal chemistry.

Source and Classification

Bortezomib Pinanediol Ester is classified under boron-containing compounds, specifically as a dipeptide boronic acid derivative. It is synthesized through the esterification of bortezomib with pinanediol, which modifies its solubility and bioavailability characteristics. This compound is recognized for its role in cancer therapeutics and has been extensively studied for its biological activity and mechanism of action .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bortezomib Pinanediol Ester typically involves the following steps:

  1. Esterification Reaction: Bortezomib reacts with pinanediol to form the ester bond. This reaction can be catalyzed by various acids or bases.
  2. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to separate the desired ester from unreacted materials and byproducts.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

The synthesis process has been optimized to minimize impurities, ensuring high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

Bortezomib Pinanediol Ester has a complex molecular structure characterized by the presence of a boron atom within a dipeptide framework. The molecular formula is C29H39BN4O4C_{29}H_{39}BN_{4}O_{4}, with a molecular weight of approximately 518.46 g/mol .

The structural representation includes:

  • A pyrazine ring
  • A boronic acid moiety
  • A pinanediol group which enhances solubility and stability.

The compound's stereochemistry plays a crucial role in its biological activity, particularly in its interaction with proteasomes .

Chemical Reactions Analysis

Reactions and Technical Details

Bortezomib Pinanediol Ester participates in several significant chemical reactions:

  1. Esterification: The primary reaction forming the ester bond between bortezomib and pinanediol.
  2. Hydrolysis: Under acidic or basic conditions, the ester bond can revert to bortezomib and pinanediol.
  3. Oxidation/Reduction: These reactions can modify the boronic acid moiety, impacting the compound's stability .

These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications.

Mechanism of Action

Process and Data

Bortezomib Pinanediol Ester primarily targets the 26S proteasome, inhibiting its function. This inhibition leads to:

  • Accumulation of Ubiquitinated Proteins: The inability to degrade these proteins results in cellular stress.
  • Induction of Apoptosis: The accumulation triggers pathways that lead to programmed cell death, particularly in cancer cells.
  • Cell Cycle Arrest: It causes G2-M phase arrest, preventing cell division .

The mechanism involves covalent binding at the chymotrypsin-like active site of the proteasome, effectively blocking its enzymatic activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for formulation development and therapeutic efficacy.

Applications

Scientific Uses

Bortezomib Pinanediol Ester is primarily used in oncology for:

  • Treatment of Multiple Myeloma: It has shown significant efficacy in clinical settings.
  • Research Applications: It serves as a tool compound for studying proteasome inhibition mechanisms and developing new therapeutic strategies against various cancers.

Additionally, ongoing research explores its potential in treating other malignancies and optimizing its pharmacokinetic profiles for improved patient outcomes .

Introduction to Bortezomib Pinanediol Ester in Medicinal Chemistry

Role as a Key Synthetic Intermediate in Bortezomib Production

The synthesis of bortezomib presents exceptional challenges due to the molecule's peptidic nature, boronic acid functionality, and the absolute requirement for stereochemical integrity at multiple chiral centers. Bortezomib Pinanediol Ester serves as the crucial solved through a convergent synthetic strategy that minimizes racemization while enabling practical large-scale manufacturing [4] [8].

Fragment Condensation Strategy: The convergent approach strategically avoids the inherent racemization risks associated with linear peptide synthesis. The synthesis involves three key fragments: N-protected pyrazinylcarbonyl-L-phenylalanine, L-leucine boronate pinanediol ester, and the coupling of these fragments. Research demonstrates that activation of the carboxylic acid component with coupling reagents—particularly TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)—suppresses racemization to approximately 0.5-2.0%, significantly lower than alternative reagents like carbonyldiimidazole (CDI) which can induce up to 15% epimerization [8]. This difference is pharmacologically critical because even minor epimerization at the L-phenylalanine center generates the undesirable diastereomeric impurity epi-bortezomib, which exhibits different proteasome binding kinetics and reduces therapeutic efficacy .

Purification and Anhydride Conversion: Following coupling, Bortezomib Pinanediol Ester undergoes meticulous purification through crystallization from optimized solvent systems. Patent literature details the implementation of biphasic solvent mixtures (aqueous methanol/hexane or ethyl acetate/n-heptane) to achieve high chemical purity (>99.5%) [4]. The intermediate is subsequently converted to the active pharmaceutical ingredient via two critical steps: 1) transesterification with isobutylboronic acid under acidic conditions to yield the boronic acid form, and 2) formation of the trimeric boroxine (anhydride) during final isolation. This boroxine form (C₅₇H₆₉B₃N₁₂O₉) constitutes the "essence" of bortezomib drug substance, which is then formulated with mannitol to create the stable diester reconstitutable in saline for clinical administration [9]. The entire manufacturing sequence hinges on the stability and stereochemical fidelity provided by the pinanediol protecting group during these transformations.

Table 1: Comparative Performance of Coupling Reagents in Bortezomib Pinanediol Ester Synthesis

Coupling AgentRacemization Rate (%)Reaction Yield (%)Key Advantages
TBTU0.5-2.085-92Minimal epimerization, high efficiency
CDI10-1570-80Low cost, simple procedure
HOBt/DCC3-580-85Widely available, moderate racemization
HATU1-388-90Fast coupling, requires careful handling

Process Optimization and Impurity Control: HPLC-MS analysis of Bortezomib Pinanediol Ester reveals critical process-related impurities requiring stringent control below 0.1-0.2%. The primary impurities include: 1) the epi-bortezomib diastereomer resulting from phenylalanine racemization, and 2) oxidative deboronation products where boron is replaced by hydroxyl groups (m/z 339.4, [M - H₂O + H]⁺) . Modern process chemistry employs controlled reaction atmospheres (argon sparging) and low-temperature operations to suppress oxidative degradation. Additionally, the use of high-purity silylated amino acid derivatives and rigorous solvent drying minimizes hydrolytic side reactions. These controls ensure compliance with ICH guidelines requiring identification and characterization of all impurities exceeding 0.1% thresholds [4].

Significance of Pinanediol as a Chiral Auxiliary in Boron-Containing Therapeutics

The (1S,2S,3R,5S)-pinanediol moiety in Bortezomib Pinanediol Ester is not merely a protecting group but a sophisticated chiral director that enables the precise construction and preservation of the critical stereogenic center at the boron-bound carbon. This bicyclic terpene derivative, derived from natural α-pinene, possesses inherent C₂ symmetry and a rigid bicyclic structure that creates a highly asymmetric environment around boron [4] [10].

Stereochemical Control Mechanisms: The boron atom in leucineboronate exists in a trigonal planar configuration when coordinated with pinanediol. During the alkylation step that establishes the stereocenter, the pinanediol backbone enforces facial selectivity via steric shielding from the gem-dimethyl bridge and C6 methyl group. This directing effect ensures exclusive formation of the desired (R)-configuration at the boron-bearing carbon with diastereomeric excess >98% [8] [10]. The significance extends beyond synthetic convenience—the correct chirality at this position is essential for proper orientation within the proteasome's catalytic pocket (β5 subunit). Biochemical studies confirm that inversion at this center reduces proteasome inhibition potency by over 100-fold [7] [9].

Physicochemical Modulation: Beyond stereocontrol, pinanediol profoundly modifies the intermediate's physical properties. The hydrophobic pinane framework significantly enhances crystallinity compared to the free boronic acid, enabling purification by recrystallization—a critical advantage for pharmaceutical manufacturing [6] [10]. Additionally, the boronic ester formation raises the boiling point (predicted 719.5±60.0°C) and thermal stability, facilitating handling during lyophilization and long-term storage at -20°C. The auxiliary's lipophilicity (logP increased by ~3 units vs bortezomib acid) improves membrane permeability during in vitro biological assessment of the intermediate, though this is not relevant to the final drug's pharmacokinetics [3] [6].

Table 2: Solubility Profile of Bortezomib Pinanediol Ester in Organic Solvents

SolventSolubility (mg/mL)Application Context
Chloroform>50Reaction solvent, extraction
Ethyl Acetate20-30Recrystallization, chromatography
Methanol5-10Chromatography, analytical dilution
Ethanol15-25Processing, formulation studies
Dimethyl Sulfoxide5-8Biological stock solutions
Water<0.1Limited application, avoided in processing

Brother Applications in Boron Therapeutics: The success of pinanediol in bortezomib synthesis has spurred its adoption in next-generation boron-based therapeutics. The chiral auxiliary features prominently in synthesizing investigational proteasome inhibitors like ixazomib (MLN9708) and delanzomib (CEP-18770) [7]. Furthermore, researchers have exploited the pinanediol-boronate linkage to create bone-targeted prodrug conjugates where the ester is strategically retained to enable hydrolytic activation within acidic tumor microenvironments. For instance, PS-341-BP conjugates link the proteasome inhibitor to bisphosphonates via hydrolysable linkers, leveraging pinanediol's stability during synthesis while allowing controlled release in vivo [7]. This innovative application demonstrates how the chiral auxiliary transcends its traditional protective role to enable sophisticated drug targeting strategies.

Synthetic Versatility: The orthogonality of pinanediol boronic esters to peptide coupling conditions enables multi-step synthetic elaboration. The ester withstands acidic (TFA), basic (NMM), and nucleophilic (HOBt) environments encountered during amide bond formation, yet remains cleavable under mild hydrolytic conditions (aqueous acid or transesterification) [4] [10]. Recent advances demonstrate chemoselective transformations on the pyrazine or amide functionalities while preserving the boronic ester, highlighting the remarkable compatibility of this protecting group with diverse reaction manifolds in complex molecule synthesis [10].

Properties

Product Name

Bortezomib Pinanediol Ester

IUPAC Name

N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

Molecular Formula

C29H39BN4O4

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1

InChI Key

HZCSTPSWJFWZHP-XYPKDEGGSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.